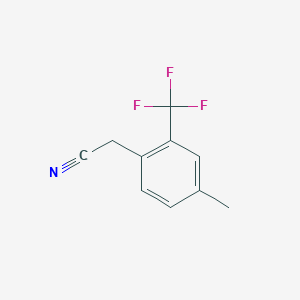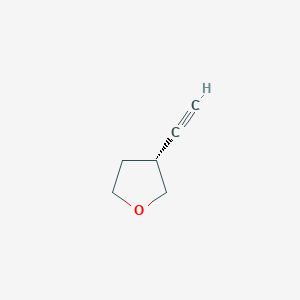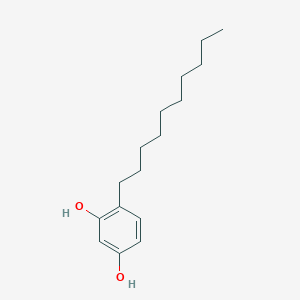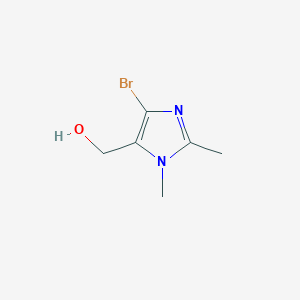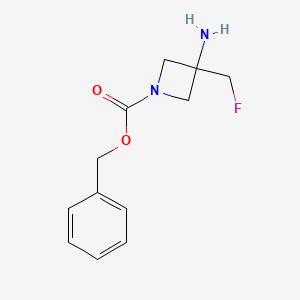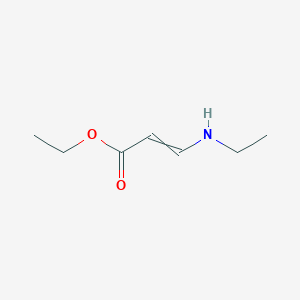
Benzyl aziridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl aziridine-2-carboxylate is a derivative of aziridine, a three-membered nitrogen-containing heterocycle. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The aziridine ring is known for its high strain energy, which makes it highly reactive towards nucleophiles. This compound is utilized as a versatile building block in the synthesis of various bioactive molecules and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl aziridine-2-carboxylate can be synthesized through several methods. One common approach involves the nucleophilic ring-opening of aziridine derivatives. For instance, the reaction of benzylamine with aziridine-2-carboxylate under basic conditions can yield this compound . Another method includes the reductive kinetic resolution of racemic 2H-azirines, which provides enantioenriched aziridine-2-carboxylates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl aziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to yield amines.
Substitution Reactions: Substitution at the aziridine ring can occur with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Peroxides, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products: The major products formed from these reactions include substituted aziridines, amines, and aziridine N-oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzyl aziridine-2-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl aziridine-2-carboxylate involves its high reactivity towards nucleophiles, which leads to the formation of various substituted products. The aziridine ring’s strain energy facilitates nucleophilic attack, resulting in ring-opening reactions. This reactivity is exploited in the synthesis of enzyme inhibitors and other bioactive compounds .
Comparaison Avec Des Composés Similaires
Aziridine-2-carboxamide: Known for its low toxicity and use as an anticancer agent.
N-tosylaziridine-2-carboxylate: Utilized in the synthesis of antibiotics and other pharmaceuticals.
3-arylaziridine-2-carboxylates: Employed in the synthesis of chiral building blocks and bioactive molecules.
Uniqueness: Benzyl aziridine-2-carboxylate stands out due to its benzyl group, which enhances its reactivity and allows for the synthesis of a broader range of derivatives. Its versatility in various chemical reactions and applications in multiple fields highlights its significance in organic chemistry and pharmaceutical research .
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
benzyl aziridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO2/c12-10(9-6-11-9)13-7-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
Clé InChI |
DYTLUPYGICQKHJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(N1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


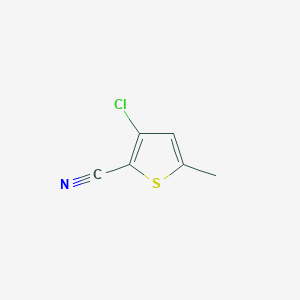
![N-(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B13890907.png)
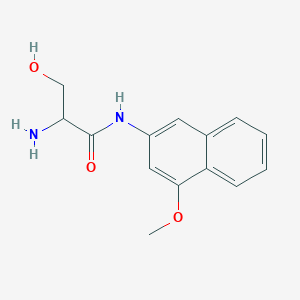
![4-Oxaspiro[2.5]octan-7-amine](/img/structure/B13890920.png)
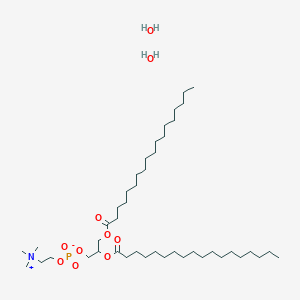
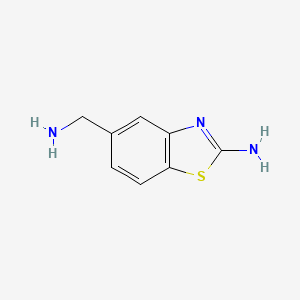
![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B13890933.png)
